C-178 -

C-178

Catalog Number: EVT-262351
CAS Number:
Molecular Formula: C17H10N2O5
Molecular Weight: 322.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

C-178 (N-dibenzofuran-3-yl-5-nitrofuran-2-carboxamide) is a nitro compound derived from lucanthone, an anti-schistosomal drug. [] It was investigated as a potential antitumor agent due to structural similarities with other active compounds in this class.

Ethyl (6-amino-2,3-dihydro-4-phenyl-1H-pyrido[4,3-b][1, 4]diazepin-8-yl)carbamate (SRI-7614)

  • Compound Description: SRI-7614 is a newly discovered inhibitor of Mycobacterium tuberculosis FtsZ (MtbFtsZ) polymerization and GTPase activity. MtbFtsZ is an essential protein in bacterial cell division, making it a potential target for novel tuberculosis drugs.
  • Relevance: While not structurally related to "C-178" (as this is not a chemical compound), SRI-7614 is mentioned in the context of MtbFtsZ crystallization. The abstract highlights SRI-7614's role in facilitating the crystallization of MtbFtsZ, a crucial step in understanding the protein's structure and potentially aiding in the design of new tuberculosis drugs.

Guanosine diphosphate (GDP)

  • Compound Description: GDP is a nucleoside diphosphate, involved in various cellular processes, including energy transfer and signal transduction. It is known to bind to MtbFtsZ.
  • Relevance: GDP, while not structurally similar to "C-178", plays a role in the crystallization of MtbFtsZ, similar to SRI-7614. The abstract mentions a second crystal form of MtbFtsZ obtained in the presence of GDP, indicating its relevance in studying the protein's different structural conformations.

Lucanthone and its nitro and amino derivatives

  • Compound Description: Lucanthone is an antiparasitic drug, and its derivatives have been investigated for antitumor activity. Specifically, nitro and amino derivatives of lucanthone were synthesized and tested for their efficacy against tumor cells.
  • Relevance: The research on lucanthone derivatives focuses on developing new antitumor agents. While there is no direct structural link to "C-178", the study emphasizes exploring chemical modifications to enhance the biological activity of existing compounds, a common approach in drug discovery.
Source and Classification

C-178 was developed as a derivative of nitrofuran compounds, which are known for their biological activity. The compound's systematic name is based on its molecular formula, which is C178H268N44O52C_{178}H_{268}N_{44}O_{52} . It falls within the broader classification of organic compounds, specifically those that exhibit covalent binding properties, making it a significant subject of study in medicinal chemistry and pharmacology .

Synthesis Analysis

Methods and Technical Details

The synthesis of C-178 involves several key steps, often starting from commercially available precursors. The process typically includes:

  1. Formation of the Furan Ring: This is crucial as the furan moiety is responsible for the compound's ability to bind covalently to the target protein.
  2. Functionalization: Various functional groups are introduced to enhance solubility and bioactivity.
  3. Purification: Techniques such as chromatography are employed to isolate the desired product from by-products.

The detailed synthetic pathway may involve reactions such as nucleophilic substitutions and cycloadditions, which are standard in organic synthesis .

Molecular Structure Analysis

Structure and Data

C-178 features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound's structure can be represented as follows:

  • Molecular Formula: C178H268N44O52C_{178}H_{268}N_{44}O_{52}
  • Molecular Weight: Approximately 3,700 g/mol.

The structural analysis reveals that C-178 contains several nitrogen atoms, indicative of its derivation from nitrofuran compounds, alongside a significant number of carbon and oxygen atoms which are essential for its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

C-178 primarily undergoes reactions that involve covalent modification of target proteins. The most notable reaction is its binding to cysteine residues on STING, specifically at Cys91. This binding inhibits the palmitoylation process that is crucial for STING's function in immune signaling pathways.

The mechanism can be summarized as follows:

  1. Covalent Binding: The furan ring reacts with the thiol group of cysteine.
  2. Inhibition of Function: This reaction prevents STING from undergoing necessary post-translational modifications, thereby inhibiting its activity.

Such reactions are critical in understanding how small molecules can modulate protein functions within cellular pathways .

Mechanism of Action

Process and Data

The mechanism by which C-178 exerts its effects involves several steps:

  1. Target Recognition: C-178 selectively binds to STING due to structural compatibility.
  2. Covalent Modification: The compound forms a stable bond with Cys91 on STING.
  3. Functional Inhibition: This modification obstructs the normal signaling cascade initiated by STING, which is essential for immune response activation.

Studies have demonstrated that C-178 effectively reduces inflammatory cytokine production in cell models, highlighting its potential as a therapeutic agent in conditions where STING activation contributes to pathology .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

C-178 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.

These properties are essential for determining the compound's usability in laboratory settings and potential therapeutic applications .

Applications

Scientific Uses

C-178 has significant potential applications in various scientific fields:

  1. Immunology Research: As an inhibitor of STING, it serves as a valuable tool for studying immune signaling pathways.
  2. Therapeutic Development: Its ability to modulate immune responses positions it as a candidate for developing treatments for autoimmune diseases and cancer therapies where STING plays a pivotal role.
  3. Drug Discovery: The compound can be utilized in high-throughput screening assays to identify novel inhibitors targeting similar pathways.
Introduction to STING Pathway Modulation in Immunological Research

The stimulator of interferon genes (STING) pathway represents a cornerstone of mammalian innate immunity, functioning as a critical cytosolic sensor for double-stranded DNA (dsDNA) derived from pathogenic invaders or endogenous cellular damage. Activation of this pathway triggers robust type I interferon (IFN) responses and inflammatory cytokine production, positioning it as a pivotal axis in infection defense, autoimmune pathologies, and cancer immunosurveillance [1] [10]. The discovery of STING (also termed MPYS, MITA, ERIS, or TMEM173) emerged from four independent research groups in 2008, converging on its identity as an endoplasmic reticulum (ER)-resident adaptor protein essential for mounting IFN responses against DNA viruses and transfected dsDNA [10]. Subsequent identification of its canonical activator, 2'3'-cyclic GMP-AMP (cGAMP), synthesized by the enzyme cyclic GMP-AMP synthase (cGAS), cemented the cGAS-STING axis as the primary cytosolic DNA-sensing machinery [1] [5].

Structurally, STING activation involves intricate molecular rearrangements. Upon binding cGAMP, STING undergoes a 180° rotation of its ligand-binding domain (LBD), facilitating oligomerization via disulfide bridges and palmitoylation at cysteine residues C88 and C91. This conformational change enables STING translocation from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus, where it recruits TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylation of IRF3 drives its nuclear translocation and initiation of type I IFN transcription [1] [10]. Beyond interferon induction, recent research delineates STING’s involvement in autophagy, cell death, metabolic reprogramming, and endoplasmic reticulum stress, highlighting its multifaceted biological roles [10]. Dysregulated STING signaling is now implicated in a spectrum of autoinflammatory, autoimmune, and degenerative conditions, spurring intensive efforts to develop targeted therapeutics [1] [8].

Role of STING in Innate Immune Signaling and Disease Pathogenesis

Molecular Mechanisms of STING Activation

STING exists as a dimer in its apo state, with each monomer containing an N-terminal transmembrane domain, a central connector region, and a cytosolic C-terminal ligand-binding domain (LBD). The LBD harbors a pocket that selectively accommodates cyclic dinucleotides like cGAMP. Binding induces dramatic structural reorganization: the LBD untwists and rotates inward, forming an ordered β-sheet "lid" that stabilizes the active conformation. This transition facilitates side-by-side oligomerization of STING dimers, creating a scaffold for TBK1 recruitment [1] [10]. Post-translational modifications are critical for sustained activation. Palmitoylation at residues Cys88 and Cys91 within the transmembrane domain stabilizes STING oligomers and promotes its exit from the ER via COPII vesicles. Concurrently, phosphorylation at Ser366 within the C-terminal tail creates a pLxIS motif, enabling IRF3 docking and phosphorylation by TBK1 [1].

STING trafficking is dynamically regulated. Retrograde transport from the Golgi back to the ER, mediated by the SURF4-COPI machinery, serves as a brake on signaling. Ultimately, activated STING undergoes lysosomal degradation, terminating the response [1].

Pathogenic Roles in Autoimmune and Inflammatory Diseases

Aberrant STING activation underlies numerous inflammatory pathologies through two primary mechanisms: sustained interferon production and NF-κB-driven inflammation:

  • Rheumatoid Arthritis (RA): Fibroblast-like synoviocytes (FLSs) from RA patients exhibit cytosolic accumulation of self-DNA, potentially from genomic instability or mitochondrial damage. This DNA activates cGAS-STING signaling, driving type I IFN production and enhancing FLS migration and invasiveness—key processes in synovial hyperplasia and joint destruction. The pathway intersects with the MST1-FOXO1 axis, further amplifying pathogenic phenotypes [3].

  • Osteoarthritis (OA): Mechanical stress and calcium pyrophosphate crystal deposition in OA joints promote mitochondrial dysfunction and mitochondrial DNA (mtDNA) release into the cytosol. cGAS senses mtDNA, triggering STING-dependent production of IL-1β, IL-6, and matrix metalloproteinases (MMPs), which accelerate cartilage degradation [3].

  • Cutaneous Disorders: In psoriasis, keratinocyte damage releases self-DNA that activates cGAS-STING, fueling NF-κB-driven inflammation and epidermal hyperplasia. Similarly, dysregulation in dermatomyositis contributes to myofiber atrophy via chronic IFN stimulation [8].

  • Cerebral Ischemia-Reperfusion Injury (CIRI): Ischemic stroke induces neuronal DNA damage and mtDNA leakage. cGAS-STING activation exacerbates neuroinflammation by disrupting the blood-brain barrier (BBB), promoting microglial pro-inflammatory polarization, and inducing neuronal death via pyroptosis and ferroptosis [7].

Historical Development of STING-Targeted Therapeutics

Evolution of STING Modulators

Early efforts focused on STING agonists as vaccine adjuvants or anticancer agents. Synthetic cyclic dinucleotides (CDNs), mimicking bacterial c-di-GMP or endogenous cGAMP, demonstrated potent immunostimulatory effects but faced challenges including poor metabolic stability and limited cellular uptake [5] [10]. Non-nucleotide agonists like DMXAA showed efficacy in murine cancer models but failed in human trials due to species specificity—they selectively bind murine STING [10]. This highlighted the need for species-specific characterization in drug development.

Parallel research identified STING inhibitors to treat autoinflammatory conditions. High-throughput screening and structure-based design yielded compounds targeting distinct STING domains:

  • Nucleotide-Competitive Inhibitors: H-151 and its analogs occupy the cGAMP-binding pocket in the LBD, preventing conformational activation [8].
  • Covalent Modulators: C-178 exploits a reactive cysteine residue (Cys91) for irreversible inhibition [2] [6].
  • Allosteric/Palmitoylation Inhibitors: Nitrofuran-based compounds (e.g., C-178) disrupt post-translational modifications essential for oligomerization [4] [9].

Table 1: Key STING-Targeted Compounds in Research

CompoundTypeMechanism of ActionSpecies SpecificityPrimary Research Use
cGAMPAgonistEndogenous STING ligandBroad (Human/Mouse)Immunology studies
DMXAAAgonistBinds murine STING LBDMouse-specificPreclinical cancer models
H-151AntagonistCompetes with cGAMP in LBDHumanAutoimmune disease models
C-176AntagonistCovalently binds Cys91, inhibits palmitoylationMouseIn vitro proof-of-concept
C-178AntagonistCovalently binds Cys91, inhibits palmitoylationMouseIn vitro & ex vivo validation

C-178: Mechanism and Research Applications

Discovered through targeted covalent inhibitor screening, C-178 (chemical name: N-(Dibenzo[b,d]furan-3-yl)-5-nitrofuran-2-carboxamide) is a potent, selective antagonist of murine STING. Its mechanism involves:

  • Covalent Modification: C-178 irreversibly binds Cys91 within the transmembrane domain of murine STING via nucleophilic addition. This residue is critical for STING palmitoylation—a process essential for oligomerization and Golgi translocation [2] [6] [9].
  • Inhibition of Downstream Signaling: By blocking palmitoylation, C-178 prevents TBK1 recruitment and phosphorylation, abrogating IRF3 activation and IFN-β production [4].

Key research findings demonstrate its utility:

  • In mouse bone marrow-derived macrophages (BMDMs), pretreatment with 1 µM C-178 for 1 hour suppressed IFN-β mRNA induction by diverse STING agonists (cdG, dsDNA, CMA) by >80%. It also inhibited TBK1 phosphorylation in a dose-dependent manner (IC₅₀ ≈ 0.5 µM) [2] [4].
  • C-178 (1 µM) blocked dsDNA-induced migration and invasion of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs), implicating STING in synovial pathogenesis [3].
  • Unlike H-151 (human-active), C-178 shows minimal activity in human cell lines due to sequence divergence around Cys91, making it a selective tool for murine studies [2] [6].

Table 2: Biochemical and Cellular Effects of C-178 in Preclinical Studies

ParameterExperimental SystemConcentrationEffect ObservedSource
TBK1 PhosphorylationMouse BMDMs + CMA1 µM, 1 hr>90% inhibition [2] [4]
Ifnb1 mRNA ExpressionMouse BMDMs + dsDNA/CMA1 µM, 1 hrReduction to baseline levels [2]
Cell MigrationRA-FLSs + dsDNA1 µM, 24 hr~70% suppression [3]
Species SelectivityHuman PBMCs vs. Mouse BMDMs1–10 µMActivity only in mouse cells [2] [6]

Properties

Product Name

C-178

IUPAC Name

N-dibenzofuran-3-yl-5-nitrofuran-2-carboxamide

Molecular Formula

C17H10N2O5

Molecular Weight

322.27 g/mol

InChI

InChI=1S/C17H10N2O5/c20-17(14-7-8-16(24-14)19(21)22)18-10-5-6-12-11-3-1-2-4-13(11)23-15(12)9-10/h1-9H,(H,18,20)

InChI Key

URUVDCCYSJEGQQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

C178; C 178; C-178

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.